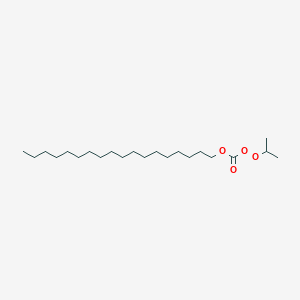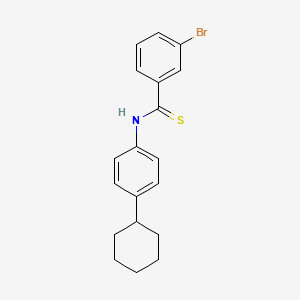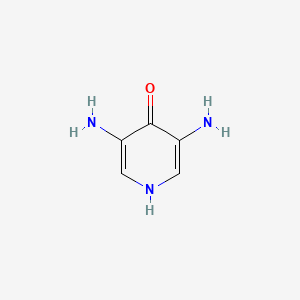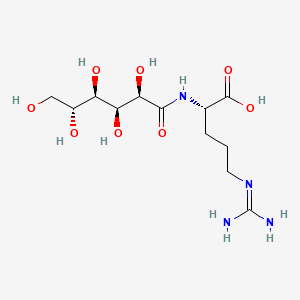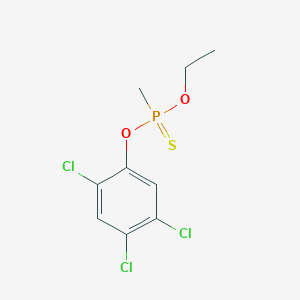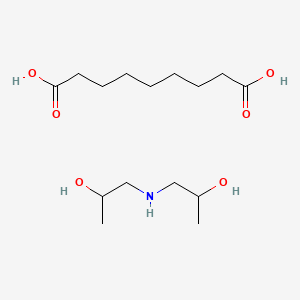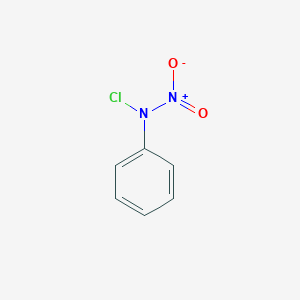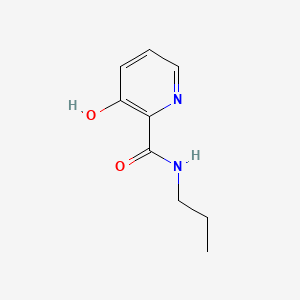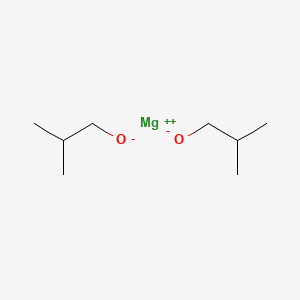
Magnesium 2-methylpropanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 2-methylpropanolate is an organic compound with the chemical formula C8H18MgO2This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium 2-methylpropanolate can be synthesized through the reaction of magnesium with 2-methylpropanol. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the process. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as mechanochemical methods. These methods can enhance the efficiency of the reaction and improve the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 2-methylpropanolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding magnesium alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: This compound can undergo substitution reactions where the alkoxide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield magnesium alkoxides, while substitution reactions can produce various substituted organic compounds .
Aplicaciones Científicas De Investigación
Magnesium 2-methylpropanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Research on magnesium compounds often explores their biological effects and potential therapeutic applications.
Medicine: Magnesium compounds, including this compound, are studied for their potential use in medical treatments.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of magnesium 2-methylpropanolate involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the transformation of reactants into products. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to magnesium 2-methylpropanolate include:
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
39950-77-1 |
|---|---|
Fórmula molecular |
C8H18MgO2 |
Peso molecular |
170.53 g/mol |
Nombre IUPAC |
magnesium;2-methylpropan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Clave InChI |
XQKMTQDVCPIKBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[O-].CC(C)C[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


